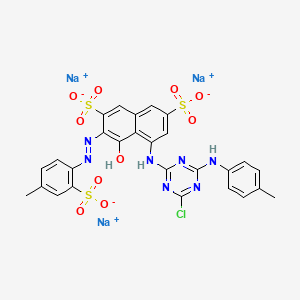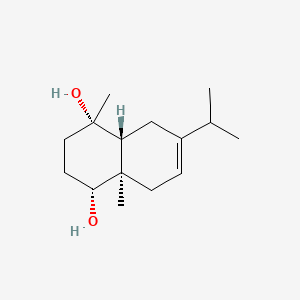
TERBIUM VANADIUM OXIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Terbium Vanadium Oxide is a compound with the linear formula TbVO4 . It is generally available in most volumes, including bulk quantities . It is a white powder at room temperature . The compound is composed of Terbium (Tb), Vanadium (V), and Oxygen (O) atoms . Terbium is a silvery-white soft metal found in cerite, gadolinite, and monazite . Vanadium is a hard, ductile transition metal primarily used as a steel additive and in alloys .
Synthesis Analysis
Terbium Oxide powders can be synthesized by heating the metal oxalate . The crystallite size values vary between 21.05 and 31.45 nm depending on both precursor molarity and four different calculation methods . Vanadium pentoxide can be synthesized by a hydrothermal method from ammonium metavanadate (NH4VO3) as a precursor .Molecular Structure Analysis
The molecular weight of this compound is 273.87 . The number of electrons in each of Terbium’s shells is [2, 8, 18, 27, 8, 2] and its electron configuration is [Xe]4f9 6s2 . Vanadium can easily expand its sphere beyond tetrahedral coordination, and switch between the oxidation states +V, +IV, and +III in a physiological environment .Chemical Reactions Analysis
Terbium (III,IV) oxide loses O2 when heated at high temperatures; at more moderate temperatures (ca. 350 °C) it reversibly loses oxygen . This property allows it to work like V2O5 as a redox catalyst in reactions involving oxygen .Physical And Chemical Properties Analysis
This compound is a white powder . It does not have a defined melting point, boiling point, or density . It is insoluble in water . Terbium is a silvery-white soft metal . Vanadium is a hard, ductile transition metal .Wirkmechanismus
Zukünftige Richtungen
The global clean energy transitions will have far-reaching consequences for mineral demand over the next 20 years . The early commercialization of vanadium flow batteries results in 2.5 times more demand for vanadium compared to the base case in 2030 and 50% more demand in 2040 . As a metastable phase of VO2, VO2 (B) exhibits large tunnels in the lattices that allow the rapid intercalation and deintercalation of metal ions . It also shows a high temperature coefficient of resistance (TCR) and low 1 / f noise with appropriate resistance . These merits attract much attention in the field of metal ion batteries and uncooled infrared detectors .
Eigenschaften
| 13566-09-1 | |
Molekularformel |
O4TbV-5 |
Molekulargewicht |
273.864 g/mol |
IUPAC-Name |
oxygen(2-);terbium(3+);vanadium |
InChI |
InChI=1S/4O.Tb.V/q4*-2;+3; |
InChI-Schlüssel |
PSUCRPGPUWOGBV-UHFFFAOYSA-N |
Kanonische SMILES |
[O-2].[O-2].[O-2].[O-2].[V].[Tb+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Hydroxy-[(oxido(dioxo)molybdenio)oxy-dioxomolybdenio]oxy-dioxomolybdenum;silicon(4+)](/img/structure/B1143847.png)





